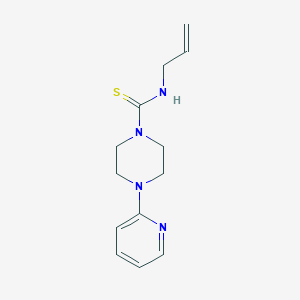![molecular formula C16H19F2NO2 B10953816 (2E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10953816.png)
(2E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one is a synthetic organic compound characterized by the presence of an azepane ring, a difluoromethoxy-substituted phenyl group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a difluoromethoxy-containing reagent.
Formation of the Propenone Moiety: The propenone moiety is formed through an aldol condensation reaction between an aldehyde and a ketone.
Industrial Production Methods
Industrial production of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of new compounds with different functional groups replacing the difluoromethoxy group.
Scientific Research Applications
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of (E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1-Piperidinyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
(E)-3-(1-Morpholinyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one: Contains a morpholine ring instead of an azepane ring.
Uniqueness
(E)-3-(1-Azepanyl)-1-[4-(Difluoromethoxy)phenyl]-2-propen-1-one is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring systems
Properties
Molecular Formula |
C16H19F2NO2 |
|---|---|
Molecular Weight |
295.32 g/mol |
IUPAC Name |
(E)-3-(azepan-1-yl)-1-[4-(difluoromethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H19F2NO2/c17-16(18)21-14-7-5-13(6-8-14)15(20)9-12-19-10-3-1-2-4-11-19/h5-9,12,16H,1-4,10-11H2/b12-9+ |
InChI Key |
DTPUFNLEHIHJBO-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCCN(CC1)/C=C/C(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
C1CCCN(CC1)C=CC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10953742.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)furan-2-carboxamide](/img/structure/B10953744.png)

![2-{[5-(4-bromothiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B10953764.png)
![4-[3-[(3-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10953780.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10953785.png)
![N-cyclopentyl-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10953789.png)
![1,5-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole](/img/structure/B10953798.png)
![Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10953802.png)
![N-[2-(undecanoylamino)ethyl]undecanamide](/img/structure/B10953807.png)
![Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10953811.png)
![3,4-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10953812.png)
![4-[3-(diethylamino)propyl]-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10953817.png)
